1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone
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Overview
Description
1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Mechanism of Action
Target of Action
Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may interact with molecules containing hydroxyl groups.
Mode of Action
It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that it may interact with its targets in a pH-dependent manner.
Biochemical Pathways
It is known to be involved in various reactions such aspolymerization, hydrogenation, and oxidation to produce compounds like tetrahydropyran, pentanediol, pentanedioic acid, pentanolactone, pentadiene, and resin-like products .
Pharmacokinetics
Similar compounds are known to beabsorbed in the gastrointestinal tract and excreted in urine . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may have a protective effect on molecules containing hydroxyl groups.
Action Environment
It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that the compound’s action may be influenced by the pH and the presence of Lewis acids in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2,5,6-trimethyl-3,4-dihydro-2H-pyran with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, allowing the formation of the desired ketone product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the ethanone group.
Tetrahydropyran: Another pyran derivative with a fully saturated ring.
2,5-Dimethyl-3,4-dihydro-2H-pyran: A compound with a similar structure but different methyl group positions.
Uniqueness: 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJNIPXRTMFVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(CC1)(C)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397403 |
Source
|
Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18229-58-8 |
Source
|
Record name | 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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